1,3,5,5-Tetramethylhexyl acetate
Description
1,3,5,5-Tetramethylhexyl acetate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of 1,3,5,5-tetramethylhexanol and acetic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Properties
CAS No. |
71621-70-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
4,6,6-trimethylheptan-2-yl acetate |
InChI |
InChI=1S/C12H24O2/c1-9(8-12(4,5)6)7-10(2)14-11(3)13/h9-10H,7-8H2,1-6H3 |
InChI Key |
NBDTZVVEDLDLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)OC(=O)C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,5-Tetramethylhexyl acetate can be synthesized through the esterification of 1,3,5,5-tetramethylhexanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of 1,3,5,5-tetramethylhexyl acetate involves the continuous esterification process. This
Biological Activity
1,3,5,5-Tetramethylhexyl acetate (CAS # 58430-94-7), also known as 3,5,5-trimethylhexyl acetate, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including fragrance and flavoring industries. Understanding its biological activity is crucial for assessing its safety and efficacy.
- Molecular Formula : C11H22O2
- Molecular Weight : 186.29 g/mol
- Structural Characteristics : The compound features a branched alkyl chain with an acetate functional group, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of 1,3,5,5-tetramethylhexyl acetate has been primarily evaluated through various toxicity studies and assays. Key findings include:
-
Toxicological Assessments :
- In repeated dose toxicity studies using Sprague Dawley rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 400 mg/kg/day for males and 40 mg/kg/day for females. Observations included increased liver weights and adaptive histopathological changes in the liver and thyroid at higher doses .
- A subchronic toxicity study indicated no significant treatment-related effects on mortality or behavior at doses up to 300 mg/kg/day .
-
Genotoxicity :
- The compound was evaluated for genotoxic potential using the BlueScreen assay, which assesses both cytotoxicity and genotoxicity. Results indicated that 1,3,5,5-tetramethylhexyl acetate did not exhibit significant mutagenic or clastogenic effects .
- Further studies demonstrated negative results for mutagenicity in bacterial reverse mutation assays (Salmonella typhimurium strains) under both metabolic activation conditions and without activation .
- Skin Sensitization :
Case Studies
Several case studies have investigated the biological effects of related compounds or analogs:
- Study on 3,5,5-Trimethylhexyl Acetate : This compound served as a read-across material due to its structural similarities. It was found to have a calculated Margin of Exposure (MOE) greater than 100 for repeated dose and reproductive toxicity endpoints .
- Environmental Impact Assessments : Evaluations indicated that exposure levels of related acetates are below thresholds of toxicological concern (TTC), suggesting a low risk in environmental contexts .
Data Table: Summary of Toxicological Findings
| Study Type | Endpoint | Result | NOAEL (mg/kg/day) |
|---|---|---|---|
| Repeated Dose Study | General Toxicity | No significant effects | Males: 400 |
| Females: 40 | |||
| Genotoxicity Assay | Bacterial Reverse Mutation | Negative | N/A |
| Skin Sensitization | Sensitization Potential | No concern | N/A |
Scientific Research Applications
Fragrance Industry
3,5,5-trimethylhexyl acetate is predominantly used as a fragrance ingredient. Its pleasant odor makes it suitable for incorporation into perfumes and personal care products. It has been evaluated for its sensory properties and safety in consumer products.
Toxicological Studies
Extensive toxicological assessments have been conducted to evaluate the safety of 3,5,5-trimethylhexyl acetate. Key findings include:
- Skin Sensitization : Studies indicate that this compound does not present a significant risk for skin sensitization at current usage levels .
- Repeated Dose Toxicity : A NOAEL (No Observed Adverse Effect Level) of 40 mg/kg/day was established in studies involving oral administration to rats . This indicates that the compound can be safely used within specified limits.
- Developmental and Reproductive Toxicity : The compound showed no significant developmental or reproductive toxicity at doses below the established NOAEL .
Environmental Impact
The biodegradability of 3,5,5-trimethylhexyl acetate was assessed through various tests. It demonstrated a biodegradation rate of approximately 81% after 32 days in controlled conditions . This property is crucial for evaluating its environmental safety and potential impact.
Case Study 1: Fragrance Material Safety
A comprehensive safety assessment was conducted by the Research Institute for Fragrance Materials (RIFM) which included evaluations of skin sensitization and repeated dose toxicity. The findings confirmed that the compound poses minimal risk when used as intended in consumer products .
Case Study 2: Regulatory Compliance
The European Chemicals Agency (ECHA) has documented the registration dossier for 3,5,5-trimethylhexyl acetate, which includes extensive data on its chemical properties and safety assessments. The dossier supports its use in various applications such as biocides and cleaning products while complying with regulatory standards .
Summary of Applications
| Application Area | Description |
|---|---|
| Fragrance Industry | Used as a fragrance ingredient in perfumes and personal care products. |
| Toxicological Research | Evaluated for skin sensitization and repeated dose toxicity with established safety levels. |
| Environmental Safety | Demonstrated significant biodegradability indicating low environmental impact. |
| Regulatory Compliance | Registered with ECHA with comprehensive safety data supporting safe use in consumer products. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
